molecular formula C14H8FNO B566721 4-[(3-Fluorophenyl)carbonyl]benzonitrile CAS No. 1365271-67-5

4-[(3-Fluorophenyl)carbonyl]benzonitrile

Cat. No. B566721
CAS RN: 1365271-67-5
M. Wt: 225.222
InChI Key: ARIWCURIZIYVQZ-UHFFFAOYSA-N
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Description

“4-[(3-Fluorophenyl)carbonyl]benzonitrile” is a chemical compound with the CAS Number: 1365271-67-5 . It has a molecular weight of 225.22 . The compound is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “4-[(3-Fluorophenyl)carbonyl]benzonitrile” is represented by the linear formula: C14H8FNO . The InChI Code for the compound is 1S/C14H8FNO/c15-13-7-5-12 (6-8-13)14 (17)11-3-1-10 (9-16)2-4-11/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Fluorophenyl)carbonyl]benzonitrile” include its molecular weight (225.22 ) and its linear formula (C14H8FNO ). Unfortunately, detailed properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Photocatalytic Generation of Electrophilic Intermediates

Research by Petzold et al. (2018) introduces a pioneering approach for the photocatalytic generation of highly electrophilic intermediates, utilizing a bench-stable compound to fragment into highly reactive species. This method, leveraging the visible-light-mediated reaction, underscores the utility of certain benzonitrile derivatives for synthesizing carbonates, carbamates, and urea derivatives, showcasing the versatility of these compounds in synthesizing complex chemical structures under mild conditions (Petzold et al., 2018).

Dual Fluorescence and Charge-Transfer Studies

Investigations into 4-(Dimethyl-amino)benzonitrile (DMABN) derivatives, a compound structurally similar to the one , have provided insights into the nature of dual fluorescence and intramolecular charge transfer. Köhn and Hättig (2004) have detailed the electronic decoupling and twisted geometry of the intramolecular charge-transfer (ICT) state in DMABN, contributing to the understanding of fluorescence mechanisms in these compounds. Such studies highlight the potential of fluorophenylcarbonyl benzonitriles in photophysical and photochemical applications (Köhn & Hättig, 2004).

Synthetic Applications in Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of intermediates and by-products is crucial for the development of active pharmaceutical ingredients (APIs). Research by Zhang Dao-zhen (2010) on the synthesis of impurities related to antidepressant citalopram demonstrates the role of benzonitrile derivatives in the quality control and optimization of drug synthesis processes. These studies showcase the importance of benzonitrile derivatives in fine-tuning pharmaceutical synthesis for efficacy and safety (Zhang Dao-zhen, 2010).

Liquid Crystal Research

Research into cyanobiphenyl-based compounds by Srinatha et al. (2022) explores the influence of lateral groups on the liquid crystalline (LC) behavior of benzonitrile-based dimers. This work illustrates the impact of substitutions on the aggregation, emission intensities, and self-assembly of these compounds, contributing to the development of new materials with tailored optical properties. The detailed study on polarity, flexibility, and LC behavior of these dimers opens avenues for advanced material design in displays and optical devices (Srinatha et al., 2022).

Corrosion Inhibition Studies

The research by Chaouiki et al. (2018) investigates the corrosion inhibition properties of benzonitrile derivatives on mild steel in acidic environments. This study not only highlights the efficiency of these compounds as corrosion inhibitors but also emphasizes the importance of understanding molecular interactions at the metal surface for developing more effective and environmentally friendly corrosion protection strategies (Chaouiki et al., 2018).

Safety and Hazards

While specific safety and hazard information for “4-[(3-Fluorophenyl)carbonyl]benzonitrile” was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin .

properties

IUPAC Name

4-(3-fluorobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWCURIZIYVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742844
Record name 4-(3-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-67-5
Record name 4-(3-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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